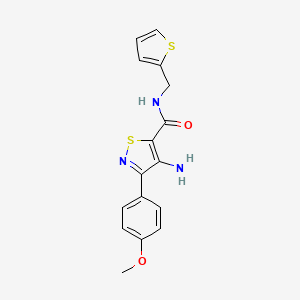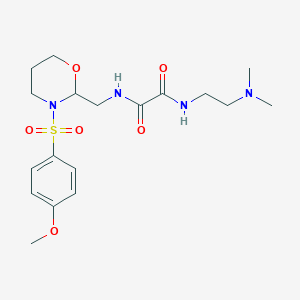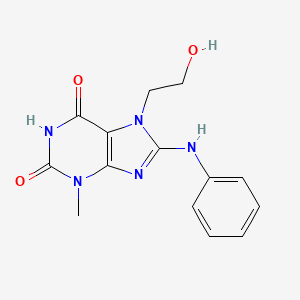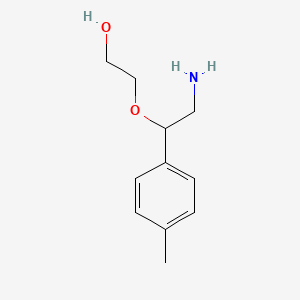
2-(2-Amino-1-(p-tolyl)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Amino-1-(p-tolyl)ethoxy)ethanol” is an organic compound . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
This compound can be synthesized using various methods. For instance, it is used as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor . It was also used to prepare secondary amides by amidation of sophorolipid ethyl ester .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The Inchi Code for a similar compound, “2-{2-[(2-aminoethyl)amino]ethoxy}ethanol”, is 1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 .Chemical Reactions Analysis
“this compound” is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Aplicaciones Científicas De Investigación
Polymerization and Material Science
Polymerization Process of Silane Coupling Agents : The study by Ogasawara et al. (2001) examined the polymerization process of the silane coupling agent 3-aminopropyltriethoxy silane, highlighting the kinetics of ethanol release from ethoxy groups during condensation. This research is relevant to understanding the behavior of similar ethoxy-containing compounds in polymerization processes, providing insights into material science applications (Ogasawara et al., 2001).
Catalysis and Chemical Reactions
Catalytic Activity in Ethanol Dehydration : Research conducted by Phung et al. (2014) on the catalytic activity of commercial aluminas in the dehydration of ethanol to ethylene offers insights into the applications of ethanol and ethoxy compounds in industrial chemical processes. This study provides foundational knowledge for catalysis involving ethanol and its derivatives (Phung et al., 2014).
Advanced Material Applications
Polymeric Photoswitches for Nerve Agent Detection : Balamurugan and Lee (2016) designed a polymeric probe derived from visible light-responsive donor–acceptor Stenhouse adducts (DASA) for the rapid and selective colorimetric detection of nerve agent mimics. This innovative application demonstrates the potential of ethanol and ethoxy derivatives in creating sensitive detection systems for hazardous substances (Balamurugan & Lee, 2016).
Chemical Synthesis and Drug Development
Synthesis of Antihypoxic Compounds : Gein et al. (2015) explored the synthesis of novel pyrrolin-2-ones derivatives using 2-(2-aminoethoxy)ethanol, investigating their antihypoxic activity. This study underlines the chemical versatility of ethoxy compounds and their potential in developing therapeutic agents (Gein et al., 2015).
Environmental and Corrosion Studies
Inhibition of Steel Corrosion : Herrag et al. (2010) assessed the effectiveness of new diamine derivatives as inhibitors against the corrosion of mild steel in hydrochloric acid solution. This application highlights the role of ethoxy derivatives in protective coatings and anti-corrosion treatments (Herrag et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Mode of Action
It is known to be employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor , suggesting it may interact with its targets to facilitate these processes.
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.
Propiedades
IUPAC Name |
2-[2-amino-1-(4-methylphenyl)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-2-4-10(5-3-9)11(8-12)14-7-6-13/h2-5,11,13H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROHJWAJYCEULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)
![2-(4-ethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722621.png)
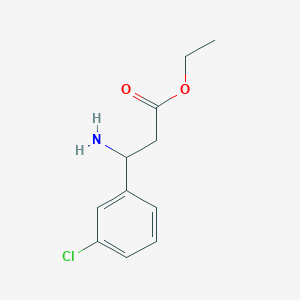
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2722623.png)
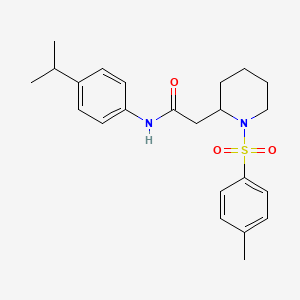

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
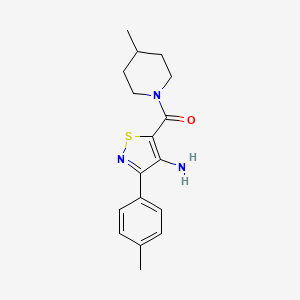
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
